molecular formula C21H20ClFN2O2 B6535996 2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide CAS No. 1021207-29-3

2-chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide

Cat. No.: B6535996
CAS No.: 1021207-29-3
M. Wt: 386.8 g/mol
InChI Key: ZNVLAOGDTPCVFV-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide is a synthetic benzamide derivative with a complex heterocyclic structure. Its molecular architecture features a fluorinated benzamide moiety linked to a cyclopentanecarbonyl-substituted dihydroindole core. The presence of electron-withdrawing substituents (chloro and fluoro groups) likely enhances its binding affinity to hydrophobic enzyme pockets, while the cyclopentanecarbonyl group may confer metabolic stability compared to simpler aliphatic chains .

Properties

IUPAC Name

2-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O2/c22-18-11-15(23)6-8-17(18)20(26)24-16-7-5-13-9-10-25(19(13)12-16)21(27)14-3-1-2-4-14/h5-8,11-12,14H,1-4,9-10H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVLAOGDTPCVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be extrapolated from structurally related compounds in the evidence, such as chloroethylamine derivatives (e.g., 2-Chloro-N-(2-chloroethyl)-N-ethyl(1-14C)ethanamine) and their isotopic analogs.

Structural Analogues and Functional Group Analysis

Compound Key Functional Groups Biological/Industrial Relevance
Target Compound Fluorobenzamide, cyclopentanecarbonyl, indole Kinase inhibition, metabolic stability
2-Chloro-N-(2-chloroethyl)-N-ethyl(1-14C)ethanamine Chloroethylamine, 14C-labeled ethyl chain Radiolabeled probes, alkylating agents
Bis(2-chloroethyl)methyl-[14C]-amine Bis-chloroethylamine, 14C-labeled methyl DNA crosslinking (e.g., nitrogen mustard analogs)

Key Observations:

  • The target compound’s fluorobenzamide group distinguishes it from the chloroethylamine derivatives in the evidence, which lack aromaticity and amide linkages.
  • Chloroethylamines (e.g., ) are primarily alkylating agents with cytotoxic properties, whereas the target compound’s indole and benzamide motifs suggest a role in selective enzyme inhibition.

Physicochemical Properties

Property Target Compound 2-Chloro-N-(2-chloroethyl)-N-ethyl(1-14C)ethanamine Bis(2-chloroethyl)methyl-[14C]-amine
Molecular Weight ~400–450 g/mol (estimated) 183.09 g/mol 169.06 g/mol
Polarity Moderate (amide/fluorobenzamide) Low (aliphatic chloroethylamine) Low (nonpolar alkylating agent)
Stability High (aromatic stabilization) Moderate (prone to hydrolysis/alkylation) Low (reactive chloroethyl groups)

Key Observations:

  • The target compound’s aromatic systems and amide bonds likely enhance stability under physiological conditions compared to the hydrolytically sensitive chloroethylamines.
  • Isotopic labeling in the evidence compounds (14C) enables tracking in metabolic studies, a feature absent in the target compound based on available data.

Limitations of Available Evidence

Note: The isotopic labeling (14C) in the evidence compounds is irrelevant to the target compound’s unlabeled structure but highlights methodological approaches for tracking similar molecules.

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